3-(5-methyl-1H-tetrazol-1-yl)aniline
Overview
Description
3-(5-methyl-1H-tetrazol-1-yl)aniline, also known as Methyl-5-Tetrazole Aniline, is a heterocyclic organic compound commonly used in the synthesis of organic compounds. It is an important intermediate in the synthesis of organic compounds and has a wide range of applications in the scientific research field. It is an important building block for the synthesis of many organic compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Chemical Fixation of CO2
- Synthesis of Functionalized Azoles : The compound's relevance in the chemical fixation of CO2 with aniline derivatives highlights a novel pathway for synthesizing benzene-fused azole compounds. This process provides access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource, indicating a promising avenue for the synthesis of important natural and biologically active azole derivatives using carbon dioxide as a C1 feedstock in organic synthesis (Vessally et al., 2017).
Energetic Materials Research
- Development of Energetic Metal Complexes : Investigations into 5-substituted tetrazole energetic metal complexes (TEMCs) have revealed the synthesis processes and research trends of TEMCs. These studies suggest potential routes to meet specific requirements by altering central metal ions or outside cations, which could significantly advance the development of novel energetic materials (Li Yin-chuan, 2011).
Advances in Organic Synthesis
- Synthesis of Methylene-bis(benzotriazole) : Research on the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of metal passivators and light-sensitive materials, underscores the application of 3-(5-methyl-1H-tetrazol-1-yl)aniline derivatives in developing efficient, environmentally benign, and easy-to-work-up processes (Gu et al., 2009).
Exploring Cyclocondensations and Biological Properties
- 2-(Azolyl)anilines Synthesis and Applications : The compound plays a role as an effective 1,5-nucleophile in cyclocondensation reactions. The synthesis of 2-(azolyl)anilines, their cyclocondensations, and biological properties have been comprehensively reviewed, indicating their potential in developing novel compounds with significant biological activities (Antypenko et al., 2017).
Genotoxic and Pharmacological Implications
- Studies on Aniline and its Metabolites : While not directly related to 3-(5-methyl-1H-tetrazol-1-yl)aniline, research on aniline and its metabolites provides valuable insights into the potential health impacts and pharmacological implications of related compounds. This includes genotoxic activities, environmental fate, and therapeutic applications, suggesting the importance of comprehensive toxicity and pharmacological evaluations for chemicals within this class (Bomhard & Herbold, 2005).
properties
IUPAC Name |
3-(5-methyltetrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZJCDOGEFFSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291304 | |
Record name | 3-(5-methyl-1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-tetrazol-1-yl)aniline | |
CAS RN |
500701-24-6 | |
Record name | 3-(5-methyl-1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.